(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine
Description
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a tetrazole ring through a methylene bridge, and a hydroxylamine functional group
Properties
Molecular Formula |
C8H13N5O |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N5O/c14-9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h6-7,14H,1-5H2/b9-6+ |
InChI Key |
YUMAUIUXOLKFJU-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=NN=N2)/C=N/O |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine typically involves the reaction of cyclohexylamine with a tetrazole derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of (NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine involves scaling up the laboratory synthesis methods to larger reactors. The process may include additional steps such as purification and crystallization to ensure the compound meets the required specifications for its intended applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the tetrazole ring, leading to a diverse array of derivatives.
Scientific Research Applications
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites on enzymes, inhibiting their activity. The tetrazole ring may also interact with other biomolecules, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(NE)-N-[(1-phenyl-1H-tetrazol-5-yl)methylidene]hydroxylamine: Similar structure but with a phenyl group instead of a cyclohexyl group.
(NE)-N-[(1-methyl-1H-tetrazol-5-yl)methylidene]hydroxylamine: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
(NE)-N-[(1-cyclohexyltetrazol-5-yl)methylidene]hydroxylamine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a compound of particular interest in various research fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
